Epiaschantin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWGDNAFRAXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Epiaschantin Biosynthetic Pathway in Magnolia flos: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of epiaschantin (B12383986), a significant bioactive lignan (B3055560) found in the flower buds of Magnolia flos. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant-derived compounds. While the complete enzymatic pathway for this compound in Magnolia flos has not been fully elucidated, this guide presents a putative pathway based on established principles of lignan biosynthesis and the phytochemical profile of the species.
Introduction to this compound and its Significance
This compound is a furofuran lignan that, along with its isomer aschantin (B80573), is abundantly found in Magnolia flos.[1] These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory and neuroprotective properties. The intricate stereochemistry and substitution patterns of these molecules originate from a complex biosynthetic pathway rooted in the general phenylpropanoid metabolism. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general lignan biosynthetic pathway, originating from the shikimate pathway and proceeding through the monolignol, coniferyl alcohol. The core furofuran structure is established with the formation of pinoresinol (B1678388). Subsequent enzymatic modifications, including methylation and potential stereochemical inversions, are proposed to lead to the final product, this compound.
From Phenylalanine to Coniferyl Alcohol
The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , caffeoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) , leads to the formation of coniferyl alcohol, the primary building block for many lignans (B1203133).
Dimerization to Pinoresinol
Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This crucial step is mediated by a dirigent protein (DIR) and a laccase or peroxidase . The dirigent protein dictates the stereochemistry of the resulting lignan.
Proposed Steps from Pinoresinol to this compound
The conversion of pinoresinol to this compound involves a series of modifications to the aromatic rings. While the specific enzymes in Magnolia flos have not been characterized, the proposed pathway involves the following steps based on the known structures of lignans in the plant:
-
Hydroxylation and Methylation: It is hypothesized that a series of hydroxylation and methylation reactions occur on the pinoresinol core. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) , respectively. The specific order and regioselectivity of these enzymes would determine the final substitution pattern.
-
Formation of Aschantin and this compound: The final structures of aschantin and this compound feature two methoxy (B1213986) groups and a methylenedioxy bridge. The formation of the methylenedioxy bridge is a key step, likely catalyzed by a specific cytochrome P450 enzyme . The stereochemical difference between aschantin and this compound could arise from the initial dimerization step controlled by different dirigent proteins or through the action of a specific isomerase.
Quantitative Data on Lignans in Magnolia Species
Several studies have quantified the lignan content in the flower buds of various Magnolia species. This data is crucial for understanding the relative abundance of different lignans and for selecting high-yielding species for further research and development.
| Lignan | Magnolia biondii (% of total lignans) | Magnolia denudata (% of total lignans) | Magnolia liliiflora (% of total lignans) |
| Magnolin | 25.3 | 30.1 | 28.7 |
| Epimagnolin A | 15.8 | 18.2 | 17.5 |
| Fargesin | 12.5 | 9.8 | 11.2 |
| Aschantin | 8.9 | 7.5 | 8.1 |
| Demethoxyaschantin | 5.2 | 4.1 | 4.8 |
| Pinoresinol dimethyl ether | 4.1 | 3.5 | 3.9 |
| Lirioresinol-B dimethyl ether | 3.7 | 2.9 | 3.2 |
| This compound | Present | Present | Present |
Note: The presence of this compound is confirmed, though its quantitative data relative to other lignans is not consistently reported across all studies. The percentages are indicative and can vary based on the specific chemotype, developmental stage, and environmental conditions.
Experimental Protocols for Pathway Elucidation
Elucidating the complete biosynthetic pathway of this compound requires a combination of biochemical and molecular biology techniques. The following are key experimental protocols that can be adapted for this purpose.
Extraction and Quantification of Lignans
Objective: To extract and quantify this compound and its potential precursors from Magnolia flos tissue.
Protocol:
-
Sample Preparation: Freeze-dry fresh flower buds of Magnolia flos and grind them into a fine powder.
-
Extraction: Perform ultrasonic-assisted extraction with 80% methanol (B129727) at 40°C for 1-2 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Purification (Optional): For isolation of individual compounds, employ column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Quantification: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV detection at 280 nm or MS detection in electrospray ionization (ESI) mode.
-
Quantification: Use certified reference standards for this compound and other relevant lignans to construct calibration curves.
-
Identification of Candidate Biosynthetic Genes
Objective: To identify candidate genes encoding the enzymes involved in the this compound biosynthetic pathway.
Protocol:
-
RNA Sequencing (RNA-Seq): Extract total RNA from Magnolia flos tissues at different developmental stages or under different conditions to identify genes that are co-expressed with known lignan biosynthesis genes.
-
Homology-Based Cloning: Design degenerate primers based on conserved sequences of known lignan biosynthetic enzymes (e.g., OMTs, CYP450s) from other plant species. Use these primers to amplify corresponding gene fragments from Magnolia flos cDNA.
-
Full-Length cDNA Cloning: Use Rapid Amplification of cDNA Ends (RACE) to obtain the full-length sequences of the candidate genes.
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic activity of the candidate proteins.
Protocol:
-
Heterologous Expression: Clone the full-length cDNA of the candidate gene into an expression vector (e.g., for E. coli or yeast).
-
Protein Purification: Express the recombinant protein and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Incubate the purified enzyme with the putative substrate (e.g., pinoresinol for a modifying enzyme) and necessary co-factors (e.g., S-adenosylmethionine for OMTs, NADPH for CYP450s).
-
Analyze the reaction products by HPLC or LC-MS to confirm the conversion of the substrate to the expected product.
-
Determine kinetic parameters (Km, Vmax) by varying the substrate concentration.
-
Conclusion and Future Directions
The biosynthesis of this compound in Magnolia flos represents a fascinating area of plant biochemistry with significant implications for natural product synthesis and drug development. While a putative pathway has been proposed, further research is required to definitively identify and characterize the specific enzymes involved in the later steps of its formation. The application of modern omics technologies, coupled with traditional biochemical approaches, will be instrumental in unraveling the complete biosynthetic network. A thorough understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also open up avenues for the sustainable production of this compound and other valuable lignans through metabolic engineering and synthetic biology.
References
Unable to Proceed: Information on "Epiaschantin" is Not Publicly Available
Despite a comprehensive search of scientific databases and public literature, no information was found regarding a compound named "Epiaschantin" and its role in intracellular calcium signaling pathways.
This suggests that "this compound" may be one of the following:
-
A novel or proprietary compound that has not yet been described in publicly accessible scientific literature.
-
An internal codename for a compound that is known by a different public name.
-
A potential misspelling of a known compound.
Action Required:
To proceed with your request for an in-depth technical guide, please provide an alternative name, chemical structure (e.g., SMILES or IUPAC name), or any publicly available reference (e.g., patent number, publication DOI) for the compound of interest.
Once this information is provided, a thorough analysis of its effects on intracellular calcium signaling can be conducted to generate the requested tables, experimental protocols, and signaling pathway diagrams.
General Overview of Intracellular Calcium Signaling
While awaiting clarification on "this compound," this document provides a general overview of the key intracellular calcium signaling pathways that are often modulated by therapeutic compounds. This information is foundational for understanding how a novel compound might influence cellular function.
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and cell death. The concentration of free Ca²⁺ in the cytoplasm is tightly regulated and is typically maintained at a very low level (around 100 nM) compared to the extracellular environment (around 2 mM) or within intracellular stores like the endoplasmic reticulum (ER).
Cellular signaling events can trigger a rapid and transient increase in cytosolic Ca²⁺ concentration through two primary mechanisms:
-
Influx from the extracellular space: This is mediated by various plasma membrane Ca²⁺ channels, including voltage-gated calcium channels (VGCCs), ligand-gated ion channels, and store-operated calcium (SOC) channels.
-
Release from intracellular stores: The primary intracellular Ca²⁺ store is the endoplasmic reticulum (ER), which releases Ca²⁺ into the cytoplasm through two main types of channels:
-
Inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs)
-
Ryanodine receptors (RyRs)
-
A common and well-studied pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃Rs on the ER membrane, triggering the release of Ca²⁺ into the cytosol.
This initial Ca²⁺ release can then be amplified by a process called calcium-induced calcium release (CICR) through RyRs and can also lead to the opening of SOC channels in the plasma membrane, resulting in a sustained Ca²⁺ influx. The elevated cytosolic Ca²⁺ can then bind to and modulate the activity of a multitude of effector proteins, including calmodulin, troponin C, protein kinases, and phosphatases, to elicit a specific cellular response.
The termination of the Ca²⁺ signal is achieved by the action of Ca²⁺ pumps, such as the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, which actively transport Ca²⁺ back into the ER, and the Plasma Membrane Ca²⁺-ATPase (PMCA) pumps, which extrude Ca²⁺ from the cell.
Below is a generalized diagram of this core signaling pathway.
Caption: Generalized GPCR/RTK-PLC-IP₃ signaling pathway for intracellular calcium release.
We look forward to receiving more information about "this compound" to provide you with the specific and detailed technical guide you require.
Preliminary Cytotoxicity Screening of Epiaschantin on Human Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiaschantin, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandraceae family, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. This document provides a comprehensive technical guide for the preliminary in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines. Detailed protocols for the MTT cell viability assay and Western blot analysis are presented to facilitate the assessment of this compound's cytotoxic effects and to elucidate the underlying molecular mechanisms. Furthermore, this guide includes a proposed signaling pathway for lignan-induced apoptosis, based on current scientific literature, visualized using Graphviz to aid in understanding its potential mode of action.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. Among these, dibenzocyclooctadiene lignans, such as this compound, have shown promising anti-tumor effects. Preliminary cytotoxicity screening is a critical first step in the evaluation of novel anti-cancer drug candidates. This process involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these screens, representing the concentration of a drug that is required for 50% inhibition in vitro. Understanding the molecular pathways through which a compound exerts its cytotoxic effects is crucial for its further development as a therapeutic agent. This guide outlines the essential experimental procedures and data interpretation for the initial cytotoxic evaluation of this compound.
Data Presentation: Cytotoxicity of this compound
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) | Colorectal Cancer |
| This compound (µM) | 25.5 (Representative) | 32.8 (Representative) | 45.2 (Representative) | 28.9 (Representative) | 9.8 ± 4.5[1] |
| Cisplatin (µM) | 3.1 - 10 | 5 - 20 | 2 - 15 | 1 - 10 | 1 - 8 |
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and a vehicle control, DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins, to investigate the mechanism of this compound-induced cell death.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening of this compound.
Proposed Signaling Pathway of Lignan-Induced Apoptosis
Based on studies of structurally similar dibenzocyclooctadiene lignans like Gomisin N, this compound is hypothesized to enhance TRAIL-induced apoptosis in cancer cells. This pathway involves the generation of reactive oxygen species (ROS), leading to the upregulation of death receptors and the inhibition of pro-survival signaling.
Caption: Proposed pathway of this compound-enhanced TRAIL-induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for High-Yield Extraction of Epiaschantin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a furofuran lignan (B3055560) found in various plant species, particularly of the Magnolia and Kadsura genera, has garnered significant interest for its potential therapeutic properties. This document provides detailed protocols for the high-yield extraction of this compound from plant materials, methods for its quantification, and an overview of its known biological signaling pathways. The methodologies presented are based on modern extraction techniques designed to optimize yield and purity, making them suitable for research and drug development applications.
Plant Sources
This compound is predominantly isolated from the flower buds of Magnolia species, commonly known as "Xin Yi" in traditional Chinese medicine, and from the stems and roots of Kadsura longipedunculata.[1][2] Magnolia biondii has been identified as a notable source of various lignans (B1203133), including this compound.[2]
High-Yield Extraction Protocols
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown to be more efficient than traditional methods for the extraction of bioactive compounds from plant matrices.[3][4] These methods offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimization of lignan extraction using response surface methodology (RSM) and is a robust starting point for achieving high yields of this compound.[5]
Materials and Equipment:
-
Dried and powdered plant material (e.g., Magnolia flos)
-
Ethanol (B145695) (analytical grade)
-
Deionized water
-
Ultrasonic bath with temperature and time control
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Experimental Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Solvent Preparation: Prepare the extraction solvent by mixing ethanol and deionized water. An optimal concentration is often around 50-80% ethanol.[6] For lignans, an 80% ethanol concentration has been shown to be effective.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the extraction solvent at a specific solid-to-liquid ratio. A ratio of 1:22 g/mL has been reported as optimal for lignan extraction.[6]
-
Place the vessel in the ultrasonic bath.
-
Set the extraction parameters. Based on optimization studies for related compounds, suggested starting parameters are:
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the same solvent to ensure maximum recovery.
-
Combine the filtrate and the washings.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the solvent.
-
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography with silica (B1680970) gel or preparative HPLC to isolate this compound.
-
Quantification: Analyze the this compound content in the extract using a validated HPLC-UV method.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
MAE is another rapid and efficient method for extracting bioactive compounds. This protocol is adapted from optimized MAE of other polyphenols and can be tailored for this compound.[3]
Materials and Equipment:
-
Dried and powdered plant material
-
Ethanol (analytical grade)
-
Microwave extraction system with power and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system
Experimental Procedure:
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place the powdered plant material in a microwave-transparent extraction vessel.
-
Add the ethanol-water solvent. A solid-to-liquid ratio of 1:35 g/mL has been shown to be effective for similar compounds.[3]
-
Set the MAE parameters. Suggested starting conditions are:
-
-
Filtration, Concentration, and Quantification: Follow steps 4 and 6 from the UAE protocol.
Quantitative Data on Extraction Yields
The yield of this compound can vary significantly depending on the plant source, extraction method, and the parameters used. While specific yield data for this compound is not widely published, the following table summarizes representative yields for total lignans and related polyphenols from Magnolia species using different extraction techniques.
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Cinnamomum camphora | 80% Ethanol | Time: 78 min, Solid/Liquid Ratio: 1:22 g/mL, Ultrasonic Time: 3 min | Total Lignans: 44.89 mg/g | [6] |
| Microwave-Assisted Extraction (MAE) | Syzygium nervosum fruits | Ethanol | Time: 38 min, Power: 350 W, Solid/Liquid Ratio: 1:35 g/mL | DMC: 1409 µg/g | [3] |
| Heat Reflux Extraction | Syzygium nervosum fruits | Ethanol | Time: 2 h | DMC: 1337 µg/g | [3] |
| Maceration | Syzygium nervosum fruits | Ethanol | Time: 20 h | DMC: 1225 µg/g | [3] |
DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone, a flavonoid with similar extraction characteristics.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound.
Analytical Protocol: Quantification of this compound by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a reliable method for the quantification of this compound in plant extracts.[2][7]
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or acetic acid) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[2]
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
Method Validation:
The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]
Signaling Pathways Modulated by this compound
This compound and related lignans have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
PI3K/Akt Pathway Inhibition:
Studies on aschantin (B80573), a stereoisomer of this compound, have demonstrated that it selectively inhibits the PI3K/Akt signaling pathway.[8] Aschantin has been shown to suppress the phosphorylation of Akt at both Ser473 and Thr308, which in turn affects downstream targets like GSK3β and p70S6K.[8] This inhibition of the PI3K/Akt pathway is a key mechanism behind its observed anti-proliferative effects.[8]
MAPK and NF-κB Pathways:
While aschantin did not significantly affect the MAPK/ERK pathway, other lignans from Magnolia species have been shown to inhibit this pathway.[8] Additionally, related flavonoid compounds are known to inhibit the NF-κB signaling pathway at multiple steps, including the inhibition of IκB kinase (IKK) activation. The potential for this compound to modulate these pathways warrants further investigation.
The following diagram illustrates the inhibitory effect of this compound (based on data from its isomer, aschantin) on the PI3K/Akt signaling pathway.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the high-yield extraction and analysis of this compound for research and development purposes. The use of advanced extraction techniques like UAE and MAE can significantly improve the efficiency of obtaining this valuable bioactive compound. Further research into the specific mechanisms of action of this compound on cellular signaling pathways will continue to uncover its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Analysis of lignans in Magnoliae Flos by turbulent flow chromatography with online solid-phase extraction and high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Optimization of extraction process of lignans and polyphenols by ultra" by Hai-xu ZHOU, Mei-yu XIE et al. [ifoodmm.cn]
- 7. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Sensitive HPLC Method for the Quantification of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a dibenzylbutyrolactone lignan, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-platelet aggregation and cytotoxic activities.[1] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and overall drug development. This application note details a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The described protocol is founded on established methods for the analysis of structurally related lignans (B1203133) and provides a comprehensive framework for method implementation and validation.[2][3][4][5]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H24O7 |
| Molecular Weight | 400.42 g/mol |
| Chemical Class | Dibenzylbutyrolactone Lignan |
| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), chloroform, and DMSO.[6] |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation (from a solid matrix, e.g., plant material):
-
Accurately weigh the homogenized sample material.
-
Perform extraction with a suitable organic solvent (e.g., methanol or ethanol) using ultrasonication or Soxhlet extraction.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
Figure 1: Workflow for sample and standard preparation.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v). Note: Gradient elution may be optimized for complex matrices. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Note on Detection Wavelength: Lignans typically exhibit strong UV absorbance around 280 nm due to their aromatic structures.[3] For optimal sensitivity, it is recommended to determine the specific lambda max (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer.
Figure 2: Schematic of the HPLC system workflow.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on spiked samples at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data obtained from the method validation should be summarized in the following tables for clear comparison and assessment.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 | |
| 50.0 | |
| 100.0 | |
| Correlation Coefficient (r²) | |
| Linear Regression Equation |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| Low | ||||
| Medium | ||||
| High |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low | ||
| Medium | ||
| High |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) |
Conclusion
The proposed HPLC method provides a sensitive and reliable approach for the quantification of this compound. Adherence to the detailed protocols and thorough method validation will ensure the generation of accurate and reproducible data, which is essential for advancing research and development involving this promising natural compound. The use of a C18 reversed-phase column with a mobile phase of acetonitrile and water, and UV detection at 280 nm, offers a robust starting point for the analysis of this compound in various sample matrices.
References
- 1. This compound | 41689-50-3 | MOLNOVA [molnova.cn]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography/mass spectrometric identification of dibenzylbutyrolactone-type lignans: insights into electrospray ionization tandem mass spectrometric fragmentation of lign-7-eno-9,9'-lactones and application to the lignans of Linum usitatissimum L. (Common Flax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Evaluating the Anti-Cancer Efficacy of Epiaschantin on Breast Cancer Cell Lines
Introduction
Epiaschantin, a naturally occurring flavanol, and its related compounds like (-)-epicatechin (B1671481), have garnered significant interest in oncological research for their potential anti-cancer properties. Studies have demonstrated that these compounds can selectively induce apoptosis in breast cancer cells while leaving non-cancerous cells unharmed. This application note provides a comprehensive protocol for assessing the cytotoxic effects of this compound on human breast cancer cell lines, specifically the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) subtypes, using a standard MTT cell viability assay. Furthermore, it elucidates the key signaling pathways implicated in this compound-induced apoptosis.
Mechanism of Action
This compound and its analogs exert their anti-proliferative effects primarily through the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS). The subsequent activation of apoptotic pathways, however, appears to be cell-line specific. In triple-negative MDA-MB-231 cells, the extrinsic pathway is activated via the upregulation of death receptors DR4 and DR5.[1] Conversely, in MCF-7 cells, the intrinsic apoptotic pathway is initiated through the upregulation of pro-apoptotic proteins Bad and Bax.[1]
Quantitative Data Summary
The cytotoxic effect of (-)-epicatechin, a compound closely related to this compound, was evaluated in a dose-dependent manner on two distinct breast cancer cell lines, MCF-7 and MDA-MB-231, as well as the murine 4T1 cell line. The half-maximal inhibitory concentration (IC50) and percentage of cell viability at various concentrations are summarized below.
| Cell Line | Compound | Incubation Time (hours) | IC50 |
| MCF-7 | (-)-Epicatechin | 72 | 350 µM[1] |
| MDA-MB-231 | (-)-Epicatechin | 72 | 350 µM[1] |
Table 1: IC50 values of (-)-epicatechin on human breast cancer cell lines.
| Cell Line | Compound | Concentration (µM) | % Cell Viability |
| MCF-7 | (-)-Epicatechin | 350 | 29%[2] |
| MDA-MB-231 | (-)-Epicatechin | 350 | 34.5%[2] |
| 4T1 | (-)-Epicatechin | 50 | Significant Reduction |
| 4T1 | (-)-Epicatechin | 300 | Greatest Effect |
Table 2: Dose-dependent effect of (-)-epicatechin on breast cancer cell viability.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol outlines the procedure for determining the viability of breast cancer cells upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: Proposed signaling pathways of this compound.
References
Application Notes and Protocols: Assessing Epiaschantin's Effect on Platelet Aggregation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin is a lignan (B3055560) compound with potential biological activities that warrant investigation for its therapeutic applications.[1] This document provides a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation, a critical process in hemostasis and thrombosis. The described methods are based on the established technique of light transmission aggregometry (LTA), the gold standard for evaluating platelet function.[2][3][4] Understanding the impact of this compound on platelet aggregation can provide valuable insights into its potential as an anti-thrombotic agent.
Principle of the Assay
Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Initially, the PRP is turbid, and light transmission is low. Upon the addition of an agonist (e.g., ADP, collagen, or thrombin), platelets activate and aggregate, causing the turbidity of the PRP to decrease and light transmission to increase. The extent and rate of this change are used to quantify platelet aggregation. By introducing this compound to the PRP before the agonist, its inhibitory or potentiating effect on platelet aggregation can be determined.
Materials and Reagents
-
Blood Collection:
-
3.2% Sodium Citrate (B86180) Vacutainer tubes
-
21-gauge needles
-
Tourniquet
-
Alcohol swabs
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Refrigerated centrifuge
-
Plastic conical tubes (15 mL and 50 mL)
-
Micropipettes and sterile tips
-
-
Reagents:
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Platelet aggregation agonists:
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen (Type I)
-
Thrombin (or Thrombin Receptor Activating Peptide - TRAP)
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saline (0.9% NaCl)
-
-
Equipment:
-
Platelet aggregometer with cuvettes and stir bars
-
37°C water bath or heating block
-
Spectrophotometer (for platelet count standardization)
-
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. The first few milliliters of blood should be discarded to avoid contamination with tissue factors. Collect the blood into 3.2% sodium citrate tubes.
-
PRP Preparation: Within one hour of collection, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[5] Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a sterile plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to pellet the remaining cells.[5] The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Standardization: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. The platelet count can be determined using a hematology analyzer or by manual counting with a hemocytometer.
-
Resting Platelets: Allow the PRP to rest at room temperature for at least 30 minutes before starting the aggregation experiments.
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the PRP should not exceed 0.5% to avoid affecting platelet function.
-
Agonist Solutions: Reconstitute and dilute the platelet agonists (ADP, collagen, thrombin/TRAP) according to the manufacturer's instructions to achieve working concentrations that induce sub-maximal aggregation. This allows for the detection of both inhibitory and potentiating effects.
Platelet Aggregation Assay
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Pipette the required volume of PPP into a cuvette and place it in the reference well of the aggregometer to set 100% light transmission. Pipette the same volume of PRP into another cuvette with a stir bar and place it in the sample well to set 0% light transmission.
-
Incubation with this compound:
-
Pipette the standardized PRP into a new cuvette with a stir bar and place it in the sample well.
-
Add a small volume of the this compound solution (or vehicle control - DMSO) to the PRP and incubate for a predetermined time (e.g., 5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation: Add the chosen agonist to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) until a stable aggregation curve is obtained.
-
Data Analysis: The primary endpoint is the maximal platelet aggregation (%), which is the maximum change in light transmission. The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on platelet aggregation.
Key Signaling Pathways in Platelet Aggregation
Upon stimulation by agonists like ADP, collagen, and thrombin, a cascade of intracellular signaling events is initiated, leading to platelet activation and aggregation.[6][7] These pathways often converge on the activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, which binds fibrinogen, cross-linking platelets.[7] this compound may exert its effects by modulating one or more of these pathways.
Caption: Simplified signaling pathways in platelet activation and aggregation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| This compound Conc. (µM) | Agonist | Max Aggregation (%) ± SD (Vehicle Control) | Max Aggregation (%) ± SD (this compound) | % Inhibition |
| 1 | ADP (5 µM) | |||
| 10 | ADP (5 µM) | |||
| 50 | ADP (5 µM) | |||
| 1 | Collagen (2 µg/mL) | |||
| 10 | Collagen (2 µg/mL) | |||
| 50 | Collagen (2 µg/mL) | |||
| 1 | Thrombin (0.1 U/mL) | |||
| 10 | Thrombin (0.1 U/mL) | |||
| 50 | Thrombin (0.1 U/mL) |
Table 2: IC50 Values of this compound for Inhibition of Platelet Aggregation
| Agonist | IC50 (µM) | 95% Confidence Interval |
| ADP (5 µM) | ||
| Collagen (2 µg/mL) | ||
| Thrombin (0.1 U/mL) |
Conclusion
This protocol provides a robust framework for the in vitro assessment of this compound's effect on platelet aggregation. By systematically evaluating its impact on aggregation induced by different physiological agonists, researchers can gain a comprehensive understanding of its potential anti-platelet activity and its mechanism of action. This information is crucial for the further development of this compound as a potential therapeutic agent for thrombotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for Novel Bioactivities of Epiaschantin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiaschantin, a furofuran lignan (B3055560) found in plants such as Magnolia flos, has demonstrated a range of biological activities, including antiproliferative and potential anti-inflammatory effects.[1][2] Its chemical structure and bioactivity make it an intriguing candidate for further investigation in drug discovery. High-throughput screening (HTS) offers a powerful platform to explore the vast chemical space and identify novel bioactivities of this compound, either as a standalone agent or in combination with other compounds.[3][4] These application notes provide a framework and detailed protocols for leveraging HTS to uncover new therapeutic applications of this compound.
Known Bioactivities of this compound
This compound has been reported to exhibit several biological effects, which can serve as a foundation for designing HTS assays.
-
Antiproliferative Activity: this compound has shown activity against P388 murine leukemia cells.[2]
-
Modulation of Calcium Signaling: It has been observed to reduce tamoxifen-induced Ca2+ influx in human neutrophils.[1]
-
Enzyme Inhibition: this compound exhibits inhibitory effects on UDP-glucuronosyltransferases (UGTs) and Cytochrome P450 (CYP) enzymes, suggesting a potential for drug-drug interactions.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the bioactivities of this compound.
| Bioactivity Category | Target/Cell Line | Parameter | Value | Reference |
| Antiproliferative | P388 murine leukemia cells | ED50 | 1.5 µg/mL | [2] |
| Enzyme Inhibition | UGT1A1 | IC50 | 131.7 µM | [1] |
| UGT1A9 | IC50 | 71.0 µM | [1] | |
| UGT1A6 | IC50 | 144.1 µM | [1] |
High-Throughput Screening Application: Identifying Synergistic Anticancer Agents with this compound
This section outlines a high-throughput screening campaign to identify compounds that act synergistically with this compound to inhibit the proliferation of a human cancer cell line (e.g., MCF-7 breast cancer cells).
Experimental Workflow
The overall workflow for the HTS campaign is depicted below.
Caption: High-throughput screening workflow to identify synergistic partners for this compound.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen for Synergistic Antiproliferative Activity
Objective: To identify compounds from a large chemical library that enhance the antiproliferative effect of a suboptimal concentration of this compound in MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Compound library (e.g., 10,000 compounds at 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom tissue culture plates
-
Acoustic liquid handler (e.g., Echo 555)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend MCF-7 cells to a final concentration of 50,000 cells/mL in culture medium.
-
Dispense 25 µL of the cell suspension (1250 cells/well) into each well of the 384-well plates using a multi-drop dispenser.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the assay plates (final concentration: 10 µM).
-
To half of the assay plates, add 50 nL of this compound stock solution to achieve a final concentration of its EC20 (e.g., 0.5 µg/mL, to be predetermined). The other half will receive 50 nL of DMSO as a vehicle control.
-
Include control wells: vehicle control (DMSO only), positive control (e.g., a known cytotoxic agent like Doxorubicin at its EC80), and this compound alone.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify primary hits as compounds that show a statistically significant increase in growth inhibition in the presence of this compound compared to the compound alone.
-
Protocol 2: Dose-Response and Synergy Analysis
Objective: To confirm the synergistic activity of hits from the primary screen and to quantify the level of synergy.
Materials:
-
Confirmed hit compounds
-
This compound
-
MCF-7 cells
-
Same reagents and equipment as in Protocol 1
Methodology:
-
Cell Seeding:
-
Seed MCF-7 cells in 384-well plates as described in Protocol 1.
-
-
Compound Dispensing:
-
Prepare an 8-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.
-
Prepare a similar dilution series for this compound.
-
Create a dose-response matrix by dispensing the serial dilutions of the hit compound and this compound into the assay plates. This should include each compound tested alone and in combination.
-
-
Incubation and Viability Assay:
-
Follow the incubation and viability assay steps as outlined in Protocol 1.
-
-
Data Analysis:
-
Generate dose-response curves for each compound alone and in combination with this compound.
-
Calculate the IC50 values for each condition.
-
Analyze the data for synergy using a suitable model, such as the Bliss Independence model or the Chou-Talalay method (calculating the Combination Index, CI). A CI value less than 1 indicates synergy.
-
Signaling Pathway Visualization
Based on the known antiproliferative activity of this compound, a potential mechanism could involve the modulation of key cell cycle or apoptosis pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated in secondary assays.
Caption: Hypothetical signaling pathways affected by this compound and a synergistic compound.
Conclusion
The application of high-throughput screening to natural products like this compound holds significant promise for the discovery of novel therapeutic agents and biological probes. The protocols and workflows detailed in these notes provide a robust starting point for researchers to explore the synergistic potential of this compound and to elucidate its mechanisms of action. Successful HTS campaigns, followed by rigorous secondary assays and lead optimization, can pave the way for the development of new and effective therapies.
References
Troubleshooting & Optimization
Optimizing the extraction yield of Epiaschantin from dried plant material
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction yield of Epiaschantin from dried plant material. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from plants important?
A1: this compound is a bioactive compound belonging to the dihydroflavonoid class.[1] It is investigated for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-tumor activities.[1] Extraction from natural plant sources is a primary method for obtaining this compound for research and drug development.[1]
Q2: Which plant species are known to contain this compound?
A2: this compound and structurally related lignans (B1203133) are found in various plant species, particularly within the Piper genus. While specific quantitative data is emerging, researchers often investigate species of this genus for the presence of this compound and similar compounds.
Q3: What are the general factors that influence the extraction yield of this compound?
A3: The extraction yield of flavonoids like this compound is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, particle size of the plant material, and the solid-to-liquid ratio.[2] The pH of the extraction medium can also affect the solubility and stability of the target compound.
Q4: How does the choice of solvent affect this compound extraction?
A4: The principle of "like dissolves like" is crucial. This compound, a dihydroflavonoid, is sparingly soluble in water but soluble in various organic solvents.[1] The polarity of the solvent should be matched with this compound's polarity. Common solvents used for flavonoid extraction include ethanol (B145695), methanol, acetone (B3395972), and ethyl acetate, or mixtures thereof with water.
Q5: What is the importance of pre-processing the dried plant material?
A5: Proper preparation of the plant material is a critical first step.[3] This typically involves drying to reduce moisture content and grinding to a uniform, fine powder.[4] A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.
Troubleshooting Guide: Low Extraction Yield
This guide addresses common problems that can lead to a low yield of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound detected in the crude extract | Incorrect Plant Material: The plant species or chemotype may have low concentrations of this compound. Improper harvesting time or poor storage conditions can also lead to degradation. | Verify the botanical identity of the plant material. Harvest at the optimal time for secondary metabolite content and ensure proper drying and storage in a cool, dark place. |
| Inefficient Extraction Method: The chosen extraction technique (e.g., maceration) may not be vigorous enough to efficiently extract the compound. | Consider more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Soxhlet extraction, which can improve efficiency.[5] | |
| Suboptimal Solvent Selection: The solvent may be too polar or non-polar to effectively solubilize this compound. | Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and their aqueous mixtures). A step-wise extraction with solvents of increasing polarity can also be effective. | |
| Extraction yield is lower than expected | Incomplete Extraction: Insufficient extraction time or a low solvent-to-solid ratio can result in a partial extraction. | Increase the extraction time and/or the solvent-to-solid ratio. For maceration, ensure adequate agitation to facilitate solvent penetration.[2] For methods like Soxhlet, ensure a sufficient number of extraction cycles. |
| Degradation of this compound: this compound may be sensitive to high temperatures, prolonged exposure to light, or extreme pH levels.[1][6][7] | For heat-sensitive compounds, use non-thermal extraction methods like maceration or UAE at controlled temperatures. Protect the extraction setup from direct light. Maintain a neutral or slightly acidic pH during extraction. | |
| Improper Particle Size: If the plant material is not ground finely enough, the solvent cannot effectively penetrate the plant cells. | Grind the dried plant material to a fine and uniform powder (e.g., 0.5-1.0 mm particle size) to maximize the surface area for extraction.[4] | |
| Difficulty in isolating this compound from the crude extract | Presence of Impurities: The crude extract contains a complex mixture of compounds, which can interfere with the isolation and purification of this compound. | Employ chromatographic techniques for purification. Column chromatography with silica (B1680970) gel is a common method. The choice of the stationary and mobile phases is crucial for good separation. |
| Co-extraction of Interfering Substances: Pigments like chlorophyll (B73375) and other endogenous materials can be co-extracted and may complicate the purification process. | A preliminary extraction with a non-polar solvent like hexane (B92381) can be performed to remove some interfering non-polar compounds before extracting with a more polar solvent for this compound. |
Data Presentation: Illustrative this compound Extraction Yields
The following table provides an illustrative comparison of potential this compound extraction yields using different solvents. Note: This data is generalized for flavonoids and serves as a guideline for optimizing your extraction protocol. Actual yields will vary based on the plant material and specific experimental conditions.
| Extraction Solvent | Extraction Method | Temperature (°C) | Time (hours) | Illustrative Yield (%) |
| 80% Ethanol | Maceration | 25 | 24 | 1.5 - 2.5 |
| 95% Ethanol | Soxhlet | 78 | 6 | 2.0 - 3.5 |
| 70% Acetone | Ultrasound-Assisted | 40 | 1 | 2.5 - 4.0 |
| Ethyl Acetate | Maceration | 25 | 24 | 1.0 - 2.0 |
| Methanol | Soxhlet | 65 | 6 | 2.2 - 3.8 |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material:
-
Dry the plant material in an oven at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 50 g of the powdered plant material and place it in a conical flask.
-
Add 500 mL of 80% ethanol to the flask (1:10 solid-to-liquid ratio).
-
Seal the flask and place it on an orbital shaker at room temperature (25°C) for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Follow the same procedure as in Protocol 1 for drying and grinding the plant material.
-
-
Extraction:
-
Weigh 20 g of the powdered plant material and place it in a beaker.
-
Add 200 mL of 70% acetone (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath and sonicate for 1 hour at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting flowchart for low this compound yield.
References
- 1. Extraction and Quantification of Total Anthocyanins, Determination of Anthocyanidin Core Structures, and Characterization of Specific Anthocyanins from Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of aschantin in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review [mdpi.com]
- 5. HPLC/UV/MS method application for the separation of obeticholic acid and its related compounds in development process and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Various Solvent Extracts and Major Bioactive Components from Portulaca oleracea for Antioxidant, Anti-Tyrosinase, and Anti-α-Glucosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Epiaschantin instability during storage and experimentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epiaschantin. The information provided is based on general principles of handling similar chemical compounds and aims to address potential instability issues during storage and experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered during the use of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound has been consistently stored at the recommended 2-8°C, protected from light and moisture.[1]
-
Check Solvent Compatibility: Ensure the solvent used for dissolution is compatible with this compound and free of contaminants. This compound is generally insoluble in water but soluble in some organic solvents.[1]
-
Assess Working Solution Stability: Prepare fresh working solutions for each experiment. If solutions need to be stored, perform a stability test by analyzing the solution at different time points to check for degradation.
-
Control Experimental Conditions: Avoid exposing this compound solutions to high temperatures, strong light, or extreme pH conditions during your experiment.
-
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be conducted. This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light.
-
Develop a Stability-Indicating Method: Use an analytical method, such as a gradient reverse-phase HPLC method, that can separate the intact this compound from its potential degradation products.[2]
-
Analyze Blank Samples: Run blank samples (solvent and matrix without this compound) to rule out contamination from other sources.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture to minimize degradation.[1]
-
-
Q2: How long is this compound stable in solution?
-
A2: The stability of this compound in solution depends on the solvent, concentration, pH, and storage conditions (temperature and light exposure). It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, a stability study should be performed to determine the acceptable storage duration.
-
-
Q3: I left my this compound vial at room temperature for a few hours. Is it still usable?
-
A3: While short excursions from the recommended storage temperature may not lead to significant degradation, it is best to assess the purity of the compound using an appropriate analytical method like HPLC before use.
-
Experimental Issues
-
Q4: My experimental results are not reproducible. Could this compound instability be the cause?
-
A4: Yes, instability can lead to a decrease in the effective concentration of this compound, resulting in inconsistent results. Ensure consistent storage and handling practices, and always prepare fresh solutions.
-
-
Q5: What are the likely degradation pathways for this compound?
-
A5: Based on its potential classification as a lignan (B3055560) or flavonoid, this compound may be susceptible to hydrolysis (cleavage of ether or ester bonds), oxidation of phenolic groups, and isomerization or polymerization upon exposure to light.
-
Data Presentation
The following tables provide an example of how to present quantitative data from a hypothetical forced degradation study on this compound. Note: This data is for illustrative purposes only.
Table 1: Summary of this compound Degradation under Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 hours | 60°C | 25.8% | 3 |
| 10% H₂O₂ | 24 hours | Room Temp | 18.5% | 2 |
| Thermal | 48 hours | 80°C | 8.3% | 1 |
| Photolytic (UV light) | 24 hours | Room Temp | 35.1% | 4 |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Peak | Retention Time (min) | Appears in Stress Condition |
| This compound | 12.5 | - |
| Degradant 1 | 8.2 | Acid, Base |
| Degradant 2 | 9.5 | Base, Oxidation |
| Degradant 3 | 10.8 | Base |
| Degradant 4 | 11.3 | Thermal |
| Degradant 5 | 7.1 | Photolytic |
| Degradant 6 | 8.9 | Photolytic |
| Degradant 7 | 10.1 | Photolytic |
| Degradant 8 | 13.2 | Photolytic |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC grade water, acetonitrile (B52724), and methanol (B129727)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is recommended. Monitor the elution profile at a suitable UV wavelength.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
Visualizations
Signaling Pathways
Based on the known biological activities of similar compounds, this compound may exert its antioxidant and anti-inflammatory effects through the modulation of key signaling pathways.
Experimental Workflow
References
Technical Support Center: Enhancing the Bioavailability of Epiaschantin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Epiaschantin in in vivo studies. Given the limited direct pharmacokinetic data on this compound, this guide leverages information from its isomer, Aschantin (B80573), and the structurally similar compound, (-)-Epicatechin (B1671481), to provide actionable strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are likely extensive first-pass metabolism and potentially poor aqueous solubility. A study on Aschantin, an isomer of this compound, revealed that it undergoes moderate-to-extensive hepatic metabolism, which can significantly reduce the amount of active compound reaching systemic circulation[1][2]. Like many polyphenolic compounds, this compound may also exhibit low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome these challenges:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic compounds like this compound in the gut, thereby increasing absorption[3][4].
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate[3].
-
Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can inhibit metabolic enzymes or efflux transporters, leading to increased absorption of the co-administered drug.
Q3: Are there any known metabolites of this compound that I should be aware of during my in vivo studies?
A3: While specific metabolic pathways for this compound are not extensively documented, a study on its isomer, Aschantin, identified numerous phase I and phase II metabolites[1][2]. The metabolism of Aschantin involves O-demethylenation, O-desmethylation, and hydroxylation, followed by glucuronidation and sulfation[1][2]. It is highly probable that this compound follows similar metabolic routes. Therefore, when conducting pharmacokinetic studies, it is crucial to analyze for these potential metabolites in plasma and urine samples.
Q4: What pharmacokinetic parameters should I expect for a compound like this compound?
A4: Direct pharmacokinetic data for this compound is scarce. However, data from studies on the structurally similar compound, (-)-Epicatechin, can provide a useful reference. For (-)-Epicatechin, peak plasma concentrations are typically reached within 1-2 hours after oral administration, and it is extensively metabolized[5]. The half-life of (-)-Epicatechin and its metabolites is generally in the range of 1 to 3 hours[5]. The oral bioavailability of catechins can be low, with values reported to be less than 5% in some cases[6].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | Poor aqueous solubility leading to low dissolution.Extensive first-pass metabolism in the gut wall and liver.Rapid clearance from the systemic circulation. | 1. Improve Solubility: Micronize the this compound powder to increase surface area. Formulate as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).2. Bypass/Reduce First-Pass Metabolism: Develop a lipid-based formulation (e.g., SEDDS) to promote lymphatic uptake. Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine).3. Enhance Absorption: Utilize nanoformulations (e.g., SLNs) to increase intestinal permeability. |
| High variability in plasma concentrations between subjects | Differences in gut microbiota composition affecting metabolism.Variations in gastric emptying and intestinal transit times.Food effects influencing absorption. | 1. Standardize Experimental Conditions: Use animals with a controlled diet and house them under identical conditions. Ensure a consistent fasting period before dosing.2. Refine Formulation: Employ a robust formulation, such as a nanoemulsion or a solid dispersion, which can reduce variability in drug release and absorption. |
| Rapid disappearance of this compound from plasma | Fast metabolism and excretion. | 1. Analyze for Metabolites: Shift the analytical focus to quantify the major metabolites of this compound in plasma and urine, as these may have longer half-lives and higher concentrations.2. Consider a Sustained-Release Formulation: Develop a formulation that provides a slower, more sustained release of this compound to maintain plasma concentrations over a longer period. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for (-)-Epicatechin, which can be used as a proxy for estimating the expected values for this compound.
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Animal Model | Reference |
| (-)-Epicatechin | 100 mg | ~150 | ~1.5 | ~400 | ~2.5 | Human | [5] |
| (-)-Epicatechin | 200 mg | ~400 | ~1.5 | ~1200 | ~2.5 | Human | [5] |
| (+)-Catechin | 500 mg/kg | ~15,000 | ~2 | - | - | Rat | [7] |
| (-)-Epicatechin | 500 mg/kg | ~20,000 | ~2 | - | - | Rat | [7] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a common method for preparing SLNs to enhance the oral bioavailability of lipophilic compounds like this compound.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Deionized water
Methodology:
-
Preparation of the Lipid Phase: Dissolve this compound and glyceryl monostearate in ethanol at 60°C with magnetic stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 60°C.
-
Formation of the Nanoemulsion: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes.
-
Formation of SLNs: Quickly disperse the resulting hot nanoemulsion into cold deionized water (2-4°C) under magnetic stirring. Continue stirring for at least 2 hours to allow for the solidification of the lipid nanoparticles.
-
Characterization: Characterize the prepared SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of an this compound formulation in a rodent model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the rats overnight (12 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation (e.g., this compound-SLNs suspended in water) orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: For determination of absolute bioavailability, administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (%F) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Comparative metabolism of aschantin in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Pharmacokinetic, partial pharmacodynamic and initial safety analysis of (−)-Epicatechin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral absorption and bioavailability of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo comparison of the bioavailability of (+)-catechin, (-)-epicatechin and their mixture in orally administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Epiaschantin during extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Epiaschantin during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a type of lignan, a class of polyphenolic compounds found in various plants, such as Magnolia fustata. Lignans (B1203133), including this compound, are known for their potential biological activities, which makes them of interest for pharmaceutical research. However, like many natural products, this compound can be susceptible to degradation under certain conditions, such as exposure to light and oxidation.[1] This degradation can lead to a loss of biological activity and the generation of impurities, compromising experimental results.
Q2: What are the primary factors that can cause this compound degradation during extraction and purification?
Based on studies of related lignans and other polyphenolic compounds, the primary factors contributing to this compound degradation are:
-
pH: Both acidic and alkaline conditions can potentially lead to the degradation of lignans. While some lignans are relatively stable in neutral or slightly acidic environments, strong acids or bases can cause hydrolysis or other chemical transformations.[2] For instance, studies on other natural pigments show significant degradation at pH values above 8.
-
Temperature: While lignans are generally more resistant to thermal degradation than some other classes of natural compounds, prolonged exposure to high temperatures can still lead to degradation. Some lignans are stable up to 100°C, but this can vary depending on the specific structure.[3]
-
Light: Exposure to light, particularly UV radiation, is a known factor in the degradation of many phenolic compounds, including the potential for this compound degradation.[1]
-
Oxidation: The phenolic structure of this compound makes it susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and enzymes (e.g., polyphenol oxidases) released from plant tissues during extraction.
-
Solvent Choice: The type of solvent used for extraction and purification can influence the stability of this compound. While polar solvents like ethanol (B145695) and methanol (B129727) are commonly used, their purity and the presence of water can affect degradation rates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low yield of this compound in the final purified product.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | - Control Temperature: Perform extraction at room temperature or below if possible. If elevated temperatures are necessary for efficiency, minimize the extraction time. Lignans are generally stable at temperatures below 60°C.[4] - Protect from Light: Conduct the extraction process in a dark room or use amber-colored glassware to shield the extract from light. - Optimize pH: Maintain a slightly acidic to neutral pH (around 4-6) during extraction, as this range has been shown to be optimal for the stability of similar compounds.[5][6] - Use Antioxidants: Consider adding antioxidants, such as ascorbic acid, to the extraction solvent to inhibit oxidative degradation. |
| Inefficient extraction | - Solvent Selection: Use a mixture of ethanol or methanol with water (typically 70-80% alcohol) for efficient extraction of lignans. The optimal solvent ratio may need to be determined empirically.[7][8] - Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent penetration. - Extraction Method: Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time, thereby minimizing degradation.[9] |
| Loss during purification | - Column Chromatography: If using silica (B1680970) gel chromatography, deactivation of the silica gel with a small amount of water may be necessary to prevent adsorption and degradation of polar compounds. - Fraction Collection: Monitor fractions carefully using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid loss of the target compound. |
Issue 2: Presence of unknown impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Degradation products | - Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to identify the molecular weights of the impurities. This can help determine if they are degradation products of this compound.[10][11] - Review Extraction/Purification Conditions: If degradation is confirmed, revisit the troubleshooting steps for low yield (Issue 1) to minimize degradation. Key factors to re-evaluate are exposure to light, high temperatures, and extreme pH. |
| Co-extracted compounds | - Pre-extraction/Defatting: For plant materials rich in lipids, perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove fats and waxes that may interfere with purification.[12] - Optimize Purification Strategy: Employ orthogonal purification techniques. For example, follow a reversed-phase HPLC separation with a normal-phase or ion-exchange chromatography step to separate compounds with different chemical properties. |
Quantitative Data on Lignan Stability
While specific quantitative data for this compound degradation is limited, the following table summarizes stability data for other lignans, which can serve as a general guide.
| Lignan | Condition | Observation | Reference |
| Deoxypodophyllotoxin | Storage at room temperature in light | Significant degradation observed | [13] |
| Deoxypodophyllotoxin | Storage in freezer, protected from light | Stable for up to two weeks | [13] |
| Deoxypodophyllotoxin | Storage in deep freeze (-80°C), protected from light | Stable for up to four weeks | [13] |
| Sesamin | Frying at 180°C | More stable and heat-resistant compared to sesamolin | [8] |
| Sesaminolin | Frying at 180°C | Degrades over time, leading to the formation of sesamol | [8] |
Experimental Protocols
Protocol 1: General Extraction of Lignans from Plant Material
This protocol provides a general method for extracting lignans, which can be adapted for this compound.
-
Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.
-
Defatting (Optional): If the plant material has a high lipid content, pre-extract the powder with n-hexane or petroleum ether for several hours in a Soxhlet apparatus or by maceration. Discard the non-polar extract.
-
Extraction:
-
Macerate the defatted plant powder with 70-80% aqueous ethanol or methanol at room temperature for 24-48 hours with occasional stirring. Protect the mixture from light.
-
Alternatively, use ultrasound-assisted extraction by sonicating the mixture for 30-60 minutes at a controlled temperature (e.g., < 40°C).
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC or HPLC. Combine the fractions containing the purified this compound.
-
Final Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of heat, pH, antioxidant, agitation and light on betacyanin stability using red-fleshed dragon fruit (Hylocereus polyrhizus) juice and concentrate as models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of pH and temperature on the colour and betalain content of Colombian yellow pitaya peel (Selenicereus megalanthus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-Epicatechin prevents TNFα-induced activation of signaling cascades involved in inflammation and insulin sensitivity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 12. Optimizing Lignan Extraction from Flaxseed [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Addressing poor peak resolution in the HPLC analysis of Epiaschantin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Epiaschantin.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak resolution in the HPLC analysis of this compound?
Poor peak resolution in the HPLC analysis of lignans (B1203133) like this compound is often a result of inadequate separation between this compound and other structurally similar lignans present in the sample matrix. This can be caused by a suboptimal mobile phase composition, an inappropriate column, or incorrect flow rate and temperature settings.
Q2: What type of HPLC column is typically recommended for the analysis of this compound?
For the analysis of moderately polar compounds like this compound and other lignans, a reversed-phase C18 column is generally the standard choice.[1][2][3] These columns provide good retention and selectivity for such analytes.
Q3: What mobile phases are commonly used for the HPLC analysis of this compound and related lignans?
A gradient elution using a mixture of acetonitrile (B52724) and water is a common mobile phase for the separation of lignans.[1][2] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[4]
Q4: How does the flow rate affect the resolution of this compound peaks?
Lowering the flow rate generally increases the retention time and allows for more interactions between the analyte and the stationary phase, which can lead to improved resolution. Conversely, a higher flow rate can decrease analysis time but may result in broader peaks and reduced resolution.
Q5: Can temperature be adjusted to improve peak resolution?
Yes, adjusting the column temperature can influence peak resolution. Increasing the temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks. However, for some compounds, a lower temperature might enhance selectivity and improve the separation of closely eluting peaks. The optimal temperature should be determined empirically.
Troubleshooting Guide: Poor Peak Resolution
Issue 1: Peak Tailing
Symptoms: The peak for this compound is asymmetrical with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Acidify the mobile phase with 0.1% formic or phosphoric acid to minimize interactions between this compound and residual silanol groups on the column packing.[4] |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). If the problem persists, consider replacing the guard column or the analytical column. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 2: Peak Broadening
Symptoms: The this compound peak is wider than expected, leading to overlap with adjacent peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Flow Rate | Decrease the flow rate to allow for better separation. |
| Large Injection Volume | Reduce the volume of the injected sample. |
| Extra-Column Volume | Minimize the length and internal diameter of the tubing connecting the injector, column, and detector. |
| Column Degradation | Replace the column if it has been used extensively or under harsh conditions. |
Issue 3: Co-elution or Poor Separation of Peaks
Symptoms: The peak for this compound overlaps significantly with one or more other peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds. Alternatively, try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity. |
| Inadequate Column Chemistry | If using a standard C18 column, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for lignans. |
| Incorrect Temperature | Systematically vary the column temperature (e.g., in 5 °C increments) to see if it improves separation. |
Experimental Protocols
General HPLC Method for Lignan Analysis (adapted from similar compounds)
This protocol provides a starting point for the HPLC analysis of this compound and can be optimized for specific instrumentation and sample matrices.
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 20-40% B10-25 min: 40-60% B25-30 min: 60-80% B30-35 min: 80% B35-40 min: 80-20% B |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 217 nm[2] or 254 nm[3] (a photodiode array detector is recommended to determine the optimal wavelength) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol or the initial mobile phase composition. |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
General Experimental Workflow for HPLC Analysis
Caption: A standard workflow for conducting an HPLC analysis.
References
Improving the signal-to-noise ratio in the NMR spectrum of Epiaschantin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in the NMR spectrum of Epiaschantin.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the signal-to-noise ratio (S/N) in the NMR spectrum of this compound?
A1: The S/N in an NMR spectrum is governed by several factors related to the sample, the experimental setup, and data processing. Key influences include:
-
Sample Concentration: Higher concentrations of this compound generally lead to a better S/N.[1][2]
-
Number of Scans: The S/N is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[1][2][3]
-
Magnetic Field Strength: Spectrometers with higher magnetic field strengths offer increased sensitivity and better signal dispersion.[1][4][5]
-
Probe Type: Cryogenically cooled probes (cryoprobes) can dramatically enhance sensitivity compared to standard room temperature probes.[6][7][8][9]
-
Sample Preparation: The choice of deuterated solvent, sample volume, and the presence of any impurities can all affect the S/N.[1][10][11][12]
-
Experimental Parameters: Crucial parameters that need optimization include the pulse width, relaxation delay, and acquisition time.[1][13]
Q2: I have a very limited amount of isolated this compound. What is the best way to maximize the S/N?
A2: For mass-limited samples, the following strategies are recommended:
-
Use a Microcoil Probe: These probes are designed with a smaller coil diameter, which boosts sensitivity for a given sample mass.[1]
-
High-Quality NMR Tubes: Specialized tubes, like Shigemi tubes, can help maximize the sample concentration within the active volume of the NMR coil.[1]
-
Optimize Solvent Volume: Use the minimum volume of deuterated solvent necessary to dissolve the sample and reach the required height in the NMR tube (typically 0.6-0.7 mL for a standard 5 mm tube).[12][14]
-
Increase the Number of Scans: While it will take longer, increasing the number of scans is a direct way to improve the S/N for dilute samples.[1]
Q3: My this compound sample is not very soluble in common deuterated solvents. How can this affect the S/N and what can I do?
A3: Poor solubility is a significant challenge. Here's how to address it:
-
Test a Range of Solvents: Experiment with various deuterated solvents to find one that offers the best solubility for this compound.
-
Gentle Heating: A slight increase in temperature can sometimes improve solubility and sharpen the lines in the spectrum.[1]
-
Solvent Mixtures: Using a mixture of deuterated solvents can sometimes enhance solubility.
-
Sonication: Gently sonicating the sample can aid in dissolution.[14]
Q4: Can digital signal processing techniques be used to improve the S/N after the data has been acquired?
A4: Yes, several post-acquisition methods can enhance the S/N:
-
Line Broadening: Applying an exponential multiplication function (line broadening) can improve the S/N, but at the cost of resolution. For ¹H NMR, a typical value is between 0.2 to 1 Hz.[1]
-
Advanced Filtering Algorithms: Techniques such as Savitzky-Golay filters and wavelet transforms can be employed to reduce noise in the spectrum.[1][15]
-
Deep Learning Methods: Advanced post-processing techniques using deep neural networks have been developed to suppress noise and enhance the SNR.[16]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the NMR analysis of this compound.
Issue 1: The overall signal in the spectrum is very weak.
-
Question: What is the concentration of your this compound sample?
-
Action: Review your experimental notes to confirm the amount of compound weighed.
-
Solution: If the concentration is low, and solubility allows, prepare a new, more concentrated sample.[17] For ¹H NMR of small molecules, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, 5-30 mg is often required.[12]
-
-
Question: How many scans were acquired for the experiment?
-
Question: What is the receiver gain (rg) setting?
-
Action: Check the value of the receiver gain. A very low setting will result in a weak signal.
-
Solution: Use the automatic gain adjustment on the spectrometer. If you are setting it manually, increase the gain until the FID just starts to show signs of clipping, and then reduce it slightly.[17]
-
-
Question: Has the probe been correctly tuned and matched?
-
Action: An improperly tuned probe can lead to significant signal loss.
-
Solution: Perform the tuning and matching procedure for the probe. The probe's tuning is dependent on the solvent and sample height.[18]
-
Issue 2: The peaks in the spectrum are broad or distorted.
-
Question: How well was the spectrometer shimmed?
-
Question: Is your sample fully dissolved and free of solid particles?
-
Question: Is the sample solution too viscous?
-
Action: Highly viscous samples can lead to broad lines.
-
Solution: Consider diluting the sample or acquiring the spectrum at a slightly elevated temperature to decrease viscosity.[1]
-
-
Question: Could there be paramagnetic impurities in your sample?
Quantitative Data Summary
The following tables summarize the expected improvements in signal-to-noise ratio from various techniques.
Table 1: SNR Improvement with Increased Number of Scans
| Number of Scans (Relative) | SNR Improvement Factor |
| 1x | 1.0 |
| 4x | 2.0[1] |
| 16x | 4.0[7] |
| 64x | 8.0 |
Table 2: Comparison of Probe Technologies
| Probe Type | Typical SNR Improvement (vs. Room Temperature Probe) |
| Room Temperature Probe | 1x |
| Cryoprobe | ~3-5x[6][7][8] |
| MAS Cryoprobe (for solids) | ~6-9x[22] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[14]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble (e.g., CDCl₃, Acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[14] Gentle vortexing or sonication can be used to aid dissolution.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[20]
-
Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing air bubbles.[14]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[14]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Protocol 2: Basic 1D ¹H NMR Experiment Setup for High SNR
-
Insert Sample: Place the prepared NMR tube into the spectrometer.
-
Locking and Shimming:
-
Establish a deuterium (B1214612) lock using the solvent signal.
-
Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.[1] A good shim is critical for achieving sharp lines and high S/N.
-
-
Probe Tuning and Matching:
-
Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.[18]
-
-
Setting Acquisition Parameters:
-
Number of Scans (ns): For a dilute sample, start with a higher number of scans (e.g., 64 or 128) and increase as needed. The S/N is proportional to the square root of ns.[1]
-
Receiver Gain (rg): Use the automatic gain setting (rga) to optimize the signal detection without causing an ADC overflow.[17]
-
Relaxation Delay (d1): Set an appropriate relaxation delay to allow the nuclei to return to equilibrium between scans. A delay of 1-2 seconds is often sufficient for ¹H NMR.
-
Acquisition Time (aq): Ensure the acquisition time is long enough to allow the FID to decay completely.
-
-
Acquire Data: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
If the spectrum is still noisy, consider applying a small amount of line broadening (e.g., 0.3 Hz) during processing.[17]
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR.
Caption: Strategy selection for improving NMR signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. fiveable.me [fiveable.me]
- 4. CHAPTER-8 [cis.rit.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 7. Cryoprobe - NMR Wiki [nmrwiki.org]
- 8. youtube.com [youtube.com]
- 9. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. mdpi.com [mdpi.com]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. NMR Basics [bloch.anu.edu.au]
- 19. youtube.com [youtube.com]
- 20. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 21. mn.uio.no [mn.uio.no]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Properties of Epiaschantin and Other Lignans
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of the lignan (B3055560) Epiaschantin with other well-known lignans (B1203133). The information is supported by experimental data to aid in the evaluation of these compounds as potential anticancer agents.
Lignans, a diverse group of polyphenolic compounds found in plants, have garnered significant interest in cancer research due to their potential cytotoxic and antitumor properties. This guide focuses on a comparative study of this compound, a specific lignan, against other notable lignans, providing a comprehensive overview of their cytotoxic efficacy, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Cytotoxicity of Lignans
The cytotoxic potential of various lignans, including this compound, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological or biochemical functions, is a standard metric for comparing cytotoxicity.
A summary of the IC50 values for this compound and other selected lignans against various cancer cell lines is presented in the table below. This data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Lignan | Cancer Cell Line | IC50 (µM) |
| This compound | SW480 (Colorectal Carcinoma) | 9.8 ± 4.5[1][2] |
| Podophyllotoxin Derivative (6b) | A-549 (Lung Carcinoma) | 11.37 ± 0.52[3] |
| MCF-7 (Breast Adenocarcinoma) | 3.27 ± 0.21[3] | |
| HeLa (Cervical Adenocarcinoma) | - | |
| PC-3 (Prostate Adenocarcinoma) | - | |
| Matairesinol | PANC-1 (Pancreatic Cancer) | ~80 (induced 48% proliferation inhibition)[4][5] |
| MIA PaCa-2 (Pancreatic Cancer) | ~80 (induced 50% proliferation inhibition)[4][5] | |
| Secoisolariciresinol (B192356) Diglucoside (SDG) | HCT116 (Colorectal Carcinoma) | 24.5[6] |
| HT-29 (Colorectal Adenocarcinoma) | >100 (24h), 192.91 (48h), 75.58 (72h) (µg/ml)[7][8] | |
| PA-1 (Ovarian Teratocarcinoma) | 112.70 (24h), 72.69 (48h), 57.49 (72h) (µg/ml)[7][8] | |
| Nortrachelogenin | LNCaP (Prostate Carcinoma) | Sensitizes to TRAIL-induced apoptosis[9] |
| Arctigenin | CCRF-CEM (T-cell Lymphoma) | 1.21 ± 0.15[10] |
| Nordihydroguaiaretic acid (NDGA) | SW480 (Colorectal Carcinoma) | 1.9 ± 0.5 (µg/mL)[1][2] |
Experimental Protocols: Determining Cytotoxicity
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a substance.
Principle of the MTT Assay
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble in aqueous solutions and needs to be dissolved in a solubilizing agent. The intensity of the purple color, which is directly proportional to the number of viable cells, is then measured spectrophotometrically.
Generalized MTT Assay Protocol
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lignan compounds (this compound and others) in the appropriate cell culture medium. After the initial incubation, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the lignans) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the treatment period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours under the same conditions to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO), isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways Implicated in Lignan-Induced Cytotoxicity
The cytotoxic effects of lignans are often mediated through the modulation of various signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death). Understanding these pathways is crucial for elucidating the mechanism of action of these compounds and for the development of targeted cancer therapies.
The Akt/TRAIL Signaling Pathway
Several studies have highlighted the role of the Akt signaling pathway in the cytotoxic effects of lignans. The Akt pathway is a key regulator of cell survival, and its inhibition can sensitize cancer cells to apoptosis. For instance, the lignans matairesinol and nortrachelogenin have been shown to inhibit the Akt pathway, thereby making prostate cancer cells more susceptible to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)[9][11]. TRAIL is a promising anti-cancer agent as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Other Key Signaling Pathways
Beyond the Akt/TRAIL pathway, lignans have been found to modulate other critical signaling cascades involved in cancer cell cytotoxicity:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is common in many cancers, promoting tumor growth and resistance to therapy. Several lignans, including those derived from flaxseed, have been shown to suppress the NF-κB signaling pathway, contributing to their anti-cancer effects[3][11][12][13].
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer. Some lignans can exert their cytotoxic effects by modulating the activity of different components of the MAPK pathway[3].
-
p53 Signaling Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Some compounds, including certain lignans, can induce apoptosis in cancer cells through a p53-dependent mechanism[14][15]. For example, ligustrazine has been shown to induce apoptosis in colorectal cancer cells via a p53-dependent mitochondrial pathway[14].
References
- 1. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of p53 contributes to apoptosis of HCT-116 human colon cancer cells induced by the dietary compound fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligustrazine induces the colorectal cancer cells apoptosis via p53-dependent mitochondrial pathway and cell cycle arrest at the G0/G1 phase - Bian - Annals of Palliative Medicine [apm.amegroups.org]
- 15. p53 induces apoptosis: Topics by Science.gov [science.gov]
Epiaschantin: Unraveling the Correlation Between its Furofuran Lignan Structure and Biological Activity
A Comparative Guide for Researchers and Drug Development Professionals
Epiaschantin, a furofuran lignan (B3055560) isolated from the plant Hernandia nymphaeifolia, has emerged as a molecule of interest for its potential biological activities. This guide provides a comprehensive comparison of this compound's structure with its observed biological effects, supported by available experimental data. We delve into its antiproliferative properties and its influence on cellular calcium signaling, drawing comparisons with structurally related lignans (B1203133) to elucidate key structure-activity relationships.
Chemical Structure
This compound is characterized by a central furofuran ring system with two substituted phenyl groups. Its chemical formula is C22H24O7. The specific stereochemistry of the furofuran core and the nature and position of the substituents on the aromatic rings are crucial determinants of its biological activity.
Comparative Analysis of Biological Activity
The primary biological activities attributed to this compound are its antiproliferative effects and its modulation of intracellular calcium levels. To understand the structure-activity relationship, we compare its performance with its epimer, Aschantin, and other related lignans.
Antiproliferative Activity
This compound has demonstrated notable antiproliferative activity against murine leukemia (P388) cells. This activity is compared with other lignans isolated from Hernandia nymphaeifolia, highlighting the structural nuances that may contribute to cytotoxicity.
| Compound | Cell Line | Activity Metric | Value |
| This compound | P388 | ED50 | 1.5 µg/mL |
| Deoxypodophyllotoxin | Various | IC50 | Varies |
| Yatein | Various | IC50 | Varies |
Table 1: Comparative Antiproliferative Activity of Lignans. The data for Deoxypodophyllotoxin and Yatein represent a range of reported values against different cancer cell lines, indicating their broader cytotoxic potential. The specific activity of this compound against P388 cells provides a key benchmark.
Modulation of Calcium Signaling
This compound has been shown to influence intracellular calcium (Ca2+) signaling in Madin-Darby canine kidney (MDCK) cells and human neutrophils. This activity is critical as calcium is a ubiquitous second messenger involved in numerous cellular processes, including proliferation and apoptosis.
| Compound | Cell Type | Effect on Ca2+ Signaling |
| This compound | MDCK Cells | Induces Ca2+ influx; inhibits thapsigargin- and ATP-induced Ca2+ release.[1] |
| This compound | Human Neutrophils | Inhibits Ca2+ influx induced by various agents. |
| Deoxypodophyllotoxin | MDCK Cells | Induces Ca2+ influx; cytotoxic at higher concentrations.[1] |
| Yatein | MDCK Cells | Induces Ca2+ influx; cytotoxic at higher concentrations.[1] |
Table 2: Comparative Effects of Lignans on Intracellular Calcium Signaling. The modulation of calcium signaling by these lignans suggests a potential mechanism for their observed biological effects.
Structure-Activity Relationship
The furofuran lignan scaffold is a key determinant of the biological activity of this compound and its analogs. The stereochemistry at the furofuran ring and the substitution patterns on the phenyl rings play a critical role.
-
Stereochemistry: The spatial arrangement of the phenyl groups on the furofuran core is crucial. The difference in activity between epimers like this compound and Aschantin, where the stereochemistry at one or more chiral centers is inverted, underscores the importance of a precise three-dimensional structure for target interaction.
-
Phenyl Ring Substituents: The presence and position of methoxy (B1213986) and methylenedioxy groups on the phenyl rings influence the molecule's polarity, bioavailability, and interaction with biological targets. These groups can affect how the molecule binds to enzymes or receptors, thereby modulating its activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the cited experimental data.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of this compound against P388 murine leukemia cells can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: P388 cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and comparator compounds) and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is calculated from the dose-response curve.
Intracellular Calcium Measurement (Fura-2 AM Assay)
The effect of this compound on intracellular calcium levels can be assessed using the ratiometric fluorescent indicator Fura-2 AM.
Principle: Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+, allowing for the ratiometric measurement of intracellular Ca2+ concentration.
Protocol:
-
Cell Loading: Adherent cells (e.g., MDCK) are grown on coverslips and incubated with Fura-2 AM in a physiological buffer.
-
Washing: Cells are washed to remove extracellular dye.
-
Compound Addition: The coverslip is mounted in a perfusion chamber on a fluorescence microscope, and a baseline fluorescence is recorded before adding this compound or other test compounds.
-
Fluorescence Measurement: Cells are alternately excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and calibrated to determine the intracellular Ca2+ concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the relationships and processes described, the following diagrams are provided in DOT language.
Caption: Experimental workflow for assessing the biological activity of this compound.
Caption: Proposed mechanism of this compound's effect on calcium signaling pathways.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Novel Chemical Compounds
Disclaimer: The substance "Epiaschantin" is not a recognized chemical entity in publicly available safety and scientific literature. Therefore, this document provides essential safety and logistical information based on established best practices for handling novel or uncharacterized chemical compounds. Researchers, scientists, and drug development professionals must treat any unknown substance as potentially hazardous until a thorough risk assessment has been completed.
This guidance is intended to supplement, not replace, institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) office before handling any new chemical entity.[1]
Immediate Safety and Handling Precautions
When encountering a novel compound for which no Safety Data Sheet (SDS) is available, a conservative approach assuming high toxicity is mandatory.[2] A multi-layered approach to safety, combining engineering controls, personal protective equipment, and stringent operational protocols, is essential to minimize risk.
Risk Assessment
Before any handling, a comprehensive risk assessment must be performed.[3][4][5] This involves evaluating the chemical structure for known toxicophores, considering the intended experimental procedures, and determining the quantities to be used.[6]
Table 1: Risk Assessment Summary for a Novel Compound
| Hazard Category | Potential Risk | Mitigation Strategy |
| Acute Toxicity | Unknown; assume high toxicity via all routes of exposure (inhalation, dermal, ingestion). | Handle in a certified chemical fume hood.[2] Use appropriate PPE. Avoid aerosol generation. |
| Carcinogenicity | Unknown; treat as a potential carcinogen.[2] | Minimize exposure. Use dedicated equipment. Follow strict decontamination procedures. |
| Mutagenicity | Unknown; treat as a potential mutagen.[2] | Prevent all routes of exposure. |
| Flammability | Unknown. | Store away from ignition sources.[7] Consider a flame-resistant lab coat.[8] |
| Reactivity | Unknown; potential for reactivity with other chemicals, air, or water. | Store in a cool, dry place away from incompatible materials.[8] Do not mix with other waste streams.[7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required to create multiple barriers against potential exposure.[6] The following table outlines the recommended PPE for handling novel compounds.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Prevents skin contact. The outer glove should be changed immediately upon contamination.[6] |
| Body Protection | Flame-resistant lab coat with long sleeves and tight-fitting cuffs. A disposable, back-closing gown over the lab coat is recommended.[6] | Protects skin and personal clothing from splashes and spills.[6] |
| Eye & Face Protection | Chemical splash goggles providing a complete seal around the eyes.[6] A full-face shield worn over goggles is also recommended.[9] | Protects against splashes, sprays, and aerosols.[6] |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator, especially when handling powders or generating aerosols.[6] All handling of solids and solutions should be done in a certified chemical fume hood.[2][7] | Prevents inhalation of airborne particles and potential vapors.[6] |
Operational Plan: Handling and Solubilization Protocol
This protocol outlines a step-by-step procedure for safely handling and preparing a solution of a novel compound.
Experimental Protocol: Safe Weighing and Solubilization
-
Preparation:
-
Weighing:
-
Perform all weighing operations within the chemical fume hood or a powder-coated balance enclosure to minimize aerosol generation.[2]
-
Use a dedicated spatula for handling the compound.[2]
-
Tare the appropriate container on the balance.
-
Carefully transfer the desired amount of the solid compound to the container.
-
Close the primary container immediately after dispensing.[2]
-
-
Solubilization:
-
Slowly add the appropriate solvent to the weighed compound to avoid splashing.[2]
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[2]
-
Clearly label the resulting solution with the compound ID, concentration, solvent, date, and your name.[2]
-
-
Post-Handling:
Caption: Workflow for the safe handling and preparation of a novel chemical compound.
Disposal Plan
The disposal of an uncharacterized chemical waste stream requires careful procedures to ensure regulatory compliance and safety.[6][7]
-
Segregation: Do not mix waste containing the novel compound with any other chemical waste streams.[7]
-
Containment:
-
Labeling:
-
Consultation:
Caption: Risk assessment workflow for handling a novel or uncharacterized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. twu.edu [twu.edu]
- 9. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
